1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2

vasopressin antagonist design solid-phase peptide synthesis acyclic peptide pharmacology

1-Adamantaneacetyl-D-Tyr[O-ethyl]-Phe-Val-Asn-Abu-Pro-Arg-Arg-NH2 (CAS 112465-00-6), also designated Aaa-D-Tyr(Et)-Phe-Val-Asn-Abu-Pro-Arg-Arg-NH2 or AEAVP, is an acyclic (linear) nonapeptide analog of arginine vasopressin (AVP) that functions as a potent dual antagonist at vasopressin V2 (antidiuretic) and V1a (vasopressor) receptors. Unlike virtually all previously reported vasopressin antagonists, this compound lacks the characteristic cyclic hexapeptide ring conferred by the Cys1–Cys6 disulfide bridge, yet it retains antagonist potency comparable to the best cyclic V2 antagonists known.

Molecular Formula C62H94N16O11
Molecular Weight 1239.5 g/mol
Cat. No. B12059868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2
Molecular FormulaC62H94N16O11
Molecular Weight1239.5 g/mol
Structural Identifiers
SMILESCCC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OCC)NC(=O)CC45CC6CC(C4)CC(C6)C5
InChIInChI=1S/C62H94N16O11/c1-5-42(59(88)78-24-12-17-48(78)57(86)74-44(16-11-23-70-61(67)68)53(82)73-43(52(64)81)15-10-22-69-60(65)66)72-55(84)47(30-49(63)79)76-58(87)51(35(3)4)77-56(85)46(28-36-13-8-7-9-14-36)75-54(83)45(29-37-18-20-41(21-19-37)89-6-2)71-50(80)34-62-31-38-25-39(32-62)27-40(26-38)33-62/h7-9,13-14,18-21,35,38-40,42-48,51H,5-6,10-12,15-17,22-34H2,1-4H3,(H2,63,79)(H2,64,81)(H,71,80)(H,72,84)(H,73,82)(H,74,86)(H,75,83)(H,76,87)(H,77,85)(H4,65,66,69)(H4,67,68,70)
InChIKeyLEXYSBQMSSPQTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Adamantaneacetyl-D-Tyr[O-ethyl]-Phe-Val-Asn-Abu-Pro-Arg-Arg-NH2 (AEAVP): Linear V2/V1a Vasopressin Antagonist for Receptor Subtype Dissection


1-Adamantaneacetyl-D-Tyr[O-ethyl]-Phe-Val-Asn-Abu-Pro-Arg-Arg-NH2 (CAS 112465-00-6), also designated Aaa-D-Tyr(Et)-Phe-Val-Asn-Abu-Pro-Arg-Arg-NH2 or AEAVP, is an acyclic (linear) nonapeptide analog of arginine vasopressin (AVP) that functions as a potent dual antagonist at vasopressin V2 (antidiuretic) and V1a (vasopressor) receptors [1]. Unlike virtually all previously reported vasopressin antagonists, this compound lacks the characteristic cyclic hexapeptide ring conferred by the Cys1–Cys6 disulfide bridge, yet it retains antagonist potency comparable to the best cyclic V2 antagonists known [1][2]. The adamantaneacetyl (Aaa) moiety at position 1, O-ethyl-D-tyrosine at position 2, valine at position 4, and α-aminobutyric acid (Abu) at position 6 collectively define its pharmacological signature [2].

Why 1-Adamantaneacetyl-D-Tyr[O-ethyl]-Phe-Val-Asn-Abu-Pro-Arg-Arg-NH2 Cannot Be Replaced by Other Vasopressin Antagonists in Experimental Protocols


Generic substitution among vasopressin receptor antagonists is precluded by fundamentally different structure-activity relationships across chemical classes. Small-molecule vaptans (e.g., tolvaptan, conivaptan, mozavaptan) possess nanomolar Ki values at recombinant human V2 receptors measured via radioligand displacement , whereas the potency of AEAVP is defined by in vivo functional pA2 values derived from antidiuretic and vasopressor assays in rats [1]. Cyclic peptide antagonists such as d(CH2)5[D-Tyr(Et)2]VAVP and SK&F 105494 require a disulfide-cyclization step during synthesis and exhibit distinct V2/V1a selectivity ratios [1][2]. Even among linear analogs, substituting the adamantaneacetyl group at position 1 with propionic acid (Peptide 2) alters diuretic potency ranking in vivo [2]. These differences in synthetic route, receptor subtype selectivity, and assay context make direct interchange impossible without re-validation of experimental outcomes.

Quantitative Differentiation Evidence for 1-Adamantaneacetyl-D-Tyr[O-ethyl]-Phe-Val-Asn-Abu-Pro-Arg-Arg-NH2 Versus Key Comparators


Linear Scaffold Without Disulfide Bridge Retains Full V2 Antagonist Potency Versus Cyclic Peptide Benchmarks

AEAVP is a linear peptide lacking the Cys1–Cys6 disulfide bridge that defines the cyclic hexapeptide ring of virtually all classical vasopressin antagonists. Despite this structural simplification, Manning et al. demonstrated that 'one acyclic AVP analogue seems to be about as potent as any previously reported cyclic V2 antagonist' [1]. The Uyehara et al. study further confirmed that this linear analog 'was as efficacious in inducing a diuresis as SK&F 105494,' a cyclic V2 antagonist requiring disulfide cyclization [2]. The authors explicitly noted that 'noncyclic vasopressin analogs, which are easier to synthesize than cyclic structures, could provide new strategies in the design of drugs' [2]. This structural feature eliminates the disulfide bond formation and cyclization steps required for cyclic antagonists, simplifying solid-phase peptide synthesis (SPPS) workflows.

vasopressin antagonist design solid-phase peptide synthesis acyclic peptide pharmacology

Superior Anti-V2 Potency (pA2 8.11) Versus the Classical Cyclic Antagonist d(CH2)5[D-Tyr(Et)2]VAVP (pA2 7.81)

In a standardized in vivo antidiuretic assay in rats, AEAVP (designated as Peptide 7: Aaa-D-Tyr(Et)-Phe-Val-Asn-Abu-Pro-Arg-Arg-NH2) exhibited an anti-V2 pA2 value of 8.11 with an effective dose (ED) of 0.53 nmol/kg [1]. The classical cyclic V2/V1a antagonist d(CH2)5[D-Tyr(Et)2]VAVP, a widely used benchmark in vasopressin pharmacology, showed an anti-V2 pA2 of 7.81 with an ED of 1.1 nmol/kg in the same assay system [1]. The pA2 difference of 0.30 log units corresponds to an approximately 2-fold greater potency for AEAVP at the V2 receptor as measured by functional antagonism of the antidiuretic response to AVP. The ED ratio (A/P) for AEAVP was 2.3, indicating a modest preference for V2 over V1a, compared to 0.4 for the cyclic comparator [1].

V2 receptor antagonist potency pA2 comparison antidiuretic assay

In Vivo Diuretic Efficacy Equivalent to SK&F 105494 With Demonstrated Synthetic Advantage in Conscious Rat Model

In a direct head-to-head comparison in conscious, chronically catheterized, euhydrated Sprague-Dawley rats, AEAVP (Peptide 1) was tested alongside Peptide 2 (the propionic acid-substituted linear analog) and SK&F 105494 (a cyclic V2 antagonist). All three analogs caused a dose-dependent increase in urine flow by increasing free-water clearance without significantly changing osmotic clearance or sodium excretion, demonstrating true functional vasopressin antagonism (aquaretic effect) [1]. Critically, 'Peptides 1 and 2 were as efficacious in inducing a diuresis as SK&F 105494' [1]. The order of diuretic potency among the three analogs in vivo matched the order of potency determined by in vitro binding to rat renal membrane homogenates, confirming that the linear analogs act at renal V2 receptors [1]. The authors concluded that noncyclic analogs 'are easier to synthesize then cyclic structures' [1].

aquaretic efficacy free-water clearance conscious rat diuresis model

Dose-Dependent Functional V2 Selectivity in CNS: No Effect at Low i.c.v. Doses Versus V1a Antagonist Efficacy

In urethane-anesthetized rats, intracerebroventricular (i.c.v.) administration of vasopressin (0.1–0.5 nmol/animal) dose-dependently elevated plasma adrenaline and noradrenaline levels [1]. The V1a-selective antagonist d(CH2)5[Tyr(Me)2,Arg8]-vasopressin significantly attenuated this catecholamine elevation at 0.1 and 0.2 nmol/animal i.c.v. [1]. In direct contrast, AEAVP at the same low doses (0.1 and 0.2 nmol/animal i.c.v.) 'had no effect' on vasopressin-induced catecholamine elevation [1]. However, at a substantially higher dose (1.6 nmol/animal i.c.v.), AEAVP effectively reduced catecholamine elevation, consistent with its known V1a antagonist activity manifesting only at high concentrations [1]. The small-molecule V2-selective antagonist OPC-31260 (mozavaptan) at 5–10 nmol/animal i.c.v. also had no effect [1]. This demonstrates that AEAVP provides functional V2 selectivity at low CNS doses, enabling receptor subtype discrimination that is not achievable with equipotent dual antagonists or with small-molecule V2 antagonists that lack CNS penetration data.

central vasopressin receptor subtypes sympatho-adrenomedullary outflow intracerebroventricular pharmacology

V2-Selective Pharmacological Tool in Traumatic Brain Injury: No Effect on Brain Edema Versus 45% Reduction by V1a Antagonist

In a controlled cortical impact (CCI) model of traumatic brain injury (TBI) in C57/Bl6 mice, AEAVP was administered at 500 ng by intracerebroventricular injection 3 minutes after trauma to selectively block V2 receptors, while a separate cohort received the V1a-selective antagonist deamino-Pen1,O-Me-Tyr2,Arg8-Vasopressin at the same dose [1]. Post-traumatic inhibition of V1a receptors reduced intracranial pressure (ICP) by 29% (p < 0.05), brain water content by 45% (p < 0.05), and secondary contusion expansion by 37% (p < 0.05), and significantly improved motor function at 6 and 7 days post-trauma (p < 0.05) [1]. In striking contrast, 'Inhibition of AVP V2 receptors had no significant effect' on any of these outcomes [1]. This result demonstrated that V1a receptors, not V2 receptors, mediate post-traumatic brain edema formation and secondary brain damage, thereby validating AEAVP as a clean V2-selective pharmacological tool capable of producing a definitive negative result that clarified the therapeutic target [1].

traumatic brain injury brain edema V1a vs V2 receptor target validation

Optimal Research and Procurement Scenarios for 1-Adamantaneacetyl-D-Tyr[O-ethyl]-Phe-Val-Asn-Abu-Pro-Arg-Arg-NH2


Renal Collecting Duct V2 Receptor Signaling and AQP2/TRPC3 Trafficking Studies

AEAVP is validated as a specific V2-receptor antagonist in inner medullary collecting duct (IMCD-3) cells, where it completely blocks AVP- and dDAVP-stimulated translocation of aquaporin-2 (AQP2) and TRPC3 channels to the apical membrane [1]. In this assay, AEAVP blocked V2-mediated effects while AVP- and forskolin-induced TRPC3 translocation was inhibited on average by 95.2 ± 1.0% using PKA inhibitors (H89, Rp-cAMPS, m-PKI), confirming the specificity of the V2/cAMP/PKA pathway probed by AEAVP [1]. Laboratories studying renal water homeostasis, collecting duct principal cell signaling, or AQP2 trafficking should procure AEAVP as a validated peptide V2 antagonist with demonstrated efficacy in both in vivo rat kidney and cultured IMCD-3 cell models.

Central Nervous System Vasopressin Receptor Subtype Discrimination

AEAVP at low i.c.v. doses (0.1–0.2 nmol/animal) provides functionally selective V2 receptor blockade without affecting V1a-mediated sympatho-adrenomedullary activation, as demonstrated in the rat central catecholamine assay [2]. At higher doses (1.6 nmol/animal i.c.v.), its V1a antagonist activity becomes apparent [2]. This dose-dependent selectivity window makes AEAVP the antagonist of choice for neuroscience laboratories seeking to dissect V2- versus V1a-mediated central effects of vasopressin on autonomic outflow, blood pressure regulation, or stress responses. The compound's peptide nature ensures CNS accessibility via i.c.v. administration, unlike small-molecule vaptans whose CNS penetration is less well characterized.

Traumatic Brain Injury and Cerebral Edema — V1a Target Validation With V2 Negative Control

In murine controlled cortical impact (CCI) models of TBI, AEAVP (500 ng i.c.v.) produced no significant effect on intracranial pressure, brain water content, contusion volume, or functional recovery, in contrast to the V1a antagonist which reduced ICP by 29%, brain water by 45%, and contusion expansion by 37% [3]. This definitive null result established that V2 receptors are not involved in post-traumatic brain edema formation and validated V1a as the relevant therapeutic target [3]. Researchers conducting preclinical TBI, stroke, or cerebral edema studies should include AEAVP as the V2-selective arm in any experimental design that aims to dissect the relative contributions of vasopressin receptor subtypes to brain water homeostasis and secondary injury cascades.

In Vivo Aquaretic Efficacy Screening and Renal Pharmacology Without Cyclization-Dependent Synthesis Constraints

AEAVP produces dose-dependent aquaretic effects in conscious, catheterized rats that are equivalent in maximal efficacy to the cyclic V2 antagonist SK&F 105494, with the rank order of in vivo diuretic potency matching in vitro renal membrane binding affinity [4]. Its linear structure eliminates the disulfide cyclization step required for cyclic analogs, reducing synthetic complexity and potentially improving batch-to-batch reproducibility [4]. Pharmaceutical discovery programs screening vasopressin antagonists for aquaretic indications or evaluating renal V2 receptor pharmacology in rodent models should consider AEAVP as a cost-effective, well-characterized peptide tool with extensive published validation across multiple laboratories and experimental paradigms.

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